

An In-depth Technical Guide to m-PEG7-Amine (CAS: 170572-38-0)

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Compound of Interest

Compound Name: *m*-PEG7-Amine

Cat. No.: B1677530

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **m-PEG7-Amine** (CAS: 170572-38-0), a discrete polyethylene glycol (PEG) linker widely utilized in biomedical research and drug development. This document details the physicochemical properties, applications, and relevant experimental protocols associated with this heterobifunctional linker. Particular emphasis is placed on its role in the synthesis of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide is intended to serve as a valuable resource for researchers and scientists engaged in the fields of bioconjugation, drug delivery, and nanotechnology.

Introduction

m-PEG7-Amine, systematically named 2,5,8,11,14,17,20-Heptaioxadocosan-22-amine, is a monodisperse polyethylene glycol derivative featuring a terminal methoxy group and a primary amine.[1] The defined chain length of seven ethylene glycol units provides precise control over the linker's physicochemical properties, a critical aspect in the design of sophisticated biomolecular conjugates. The hydrophilic nature of the PEG spacer enhances the aqueous solubility and biocompatibility of modified molecules, while the terminal amine group offers a reactive handle for covalent attachment to a variety of functional groups.[2][3] These characteristics make **m-PEG7-Amine** a versatile tool in drug delivery, bioconjugation, and surface modification applications.[1][4][5]

Physicochemical Properties

The consistent quality and well-defined structure of **m-PEG7-Amine** are crucial for its application in the development of therapeutics and research tools. The following tables summarize the key physicochemical properties of this compound, compiled from various suppliers.

Identifier	Value	Reference
CAS Number	170572-38-0	[1] [2] [6]
Molecular Formula	C15H33NO7	[1] [2] [6]
Molecular Weight	339.43 g/mol	[1] [6]
Alternate Names	Methoxy-PEG7-amine, 2,5,8,11,14,17,20- Heptaoadocosan-22-amine	[1]

Property	Value	Reference
Appearance	Colorless Liquid	[1]
Purity	≥95% to >98%	[2] [4] [6]
Solubility	Water, DMSO, DCM, DMF	[2]
Storage Conditions	-20°C or -5°C, protect from light, keep in dry and avoid sunlight	[2] [4]

Applications in Research and Drug Development

The unique properties of **m-PEG7-Amine** make it a valuable component in a multitude of biomedical applications.

- **Bioconjugation:** The primary amine group of **m-PEG7-Amine** readily reacts with carboxylic acids, activated esters (e.g., NHS esters), and carbonyls (aldehydes and ketones) to form

stable covalent bonds.[2][3][5] This reactivity is harnessed to conjugate **m-PEG7-Amine** to proteins, peptides, antibodies, and other biomolecules.

- **Drug Delivery:** As a linker in drug delivery systems, **m-PEG7-Amine** can improve the pharmacokinetic profile of therapeutic agents.[1][4] The hydrophilic PEG chain can increase the hydrodynamic radius of the conjugate, potentially reducing renal clearance and extending circulation half-life. It can also enhance the solubility of hydrophobic drugs.
- **Antibody-Drug Conjugates (ADCs):** **m-PEG7-Amine** can be used as a linker to attach potent cytotoxic drugs to monoclonal antibodies.[7] The PEG spacer can help to overcome aggregation issues associated with hydrophobic drug payloads and improve the overall stability and efficacy of the ADC.
- **PROTACs:** In the field of targeted protein degradation, **m-PEG7-Amine** can serve as a flexible linker in the design of PROTACs, connecting a target-binding moiety to an E3 ligase-recruiting element.
- **Nanotechnology:** The surface modification of nanoparticles with **m-PEG7-Amine** can enhance their biocompatibility, reduce non-specific protein adsorption, and improve their circulation time in vivo.[4]

Experimental Protocols

The following sections provide detailed methodologies for common experimental procedures involving **m-PEG7-Amine**.

General Protocol for Conjugation of m-PEG7-Amine to a Carboxylic Acid-Containing Molecule (e.g., Protein, Nanoparticle)

This protocol describes a typical two-step carbodiimide-mediated coupling reaction.

Materials:

- **m-PEG7-Amine**
- Molecule with a terminal carboxylic acid (Molecule-COOH)

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Purification system (e.g., size exclusion chromatography, dialysis)

Procedure:

- Preparation of Reagents:
 - Equilibrate all reagents to room temperature before use.
 - Prepare a stock solution of **m-PEG7-Amine** in anhydrous DMF or DMSO.
 - Dissolve the Molecule-COOH in the Activation Buffer.
- Activation of Carboxylic Acid:
 - Add EDC and NHS (or Sulfo-NHS) to the solution of Molecule-COOH. A typical molar excess is 2-5 fold of EDC and NHS over the Molecule-COOH.
 - Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This step activates the carboxylic acid groups by forming a more reactive NHS ester.
- Conjugation Reaction:
 - Add the **m-PEG7-Amine** stock solution to the activated Molecule-COOH solution. The molar ratio of **m-PEG7-Amine** to Molecule-COOH should be optimized for the specific application, but a 10-20 fold molar excess of the amine is a common starting point.
 - Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Conjugation Buffer.

- Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching the Reaction:
 - Add the Quenching Buffer to the reaction mixture to quench any unreacted NHS esters.
 - Incubate for 15-30 minutes at room temperature.
- Purification of the Conjugate:
 - Remove unreacted **m-PEG7-Amine** and other small molecules by dialysis against an appropriate buffer or using size exclusion chromatography (SEC).
 - The choice of purification method will depend on the properties of the final conjugate.

Characterization of the m-PEG7-Amine Conjugate

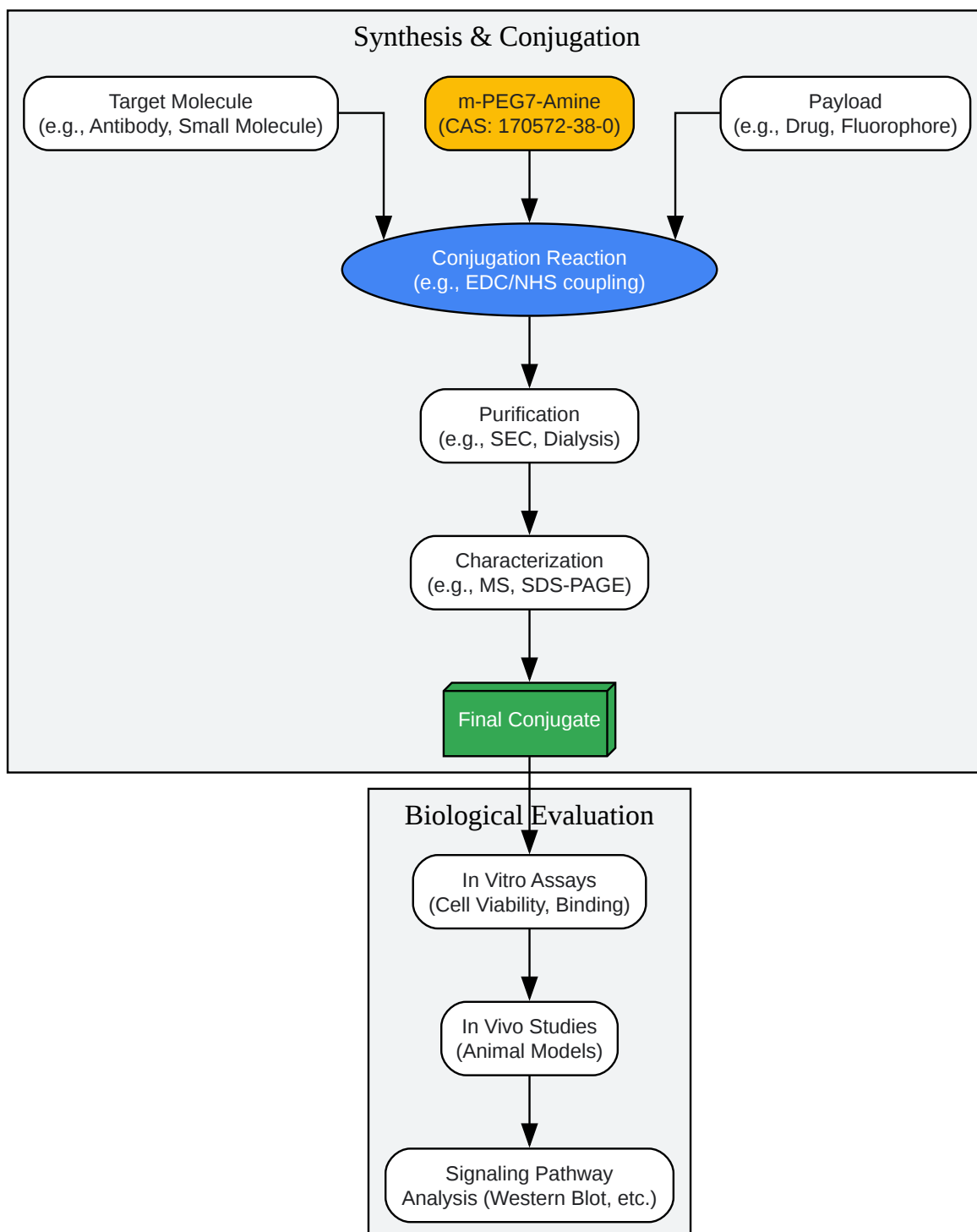
Confirmation of successful conjugation and characterization of the product are essential.

- SDS-PAGE: For protein conjugates, SDS-PAGE analysis will show an increase in the apparent molecular weight of the protein after conjugation with **m-PEG7-Amine**.
- Mass Spectrometry (MALDI-TOF or ESI-MS): This technique can be used to determine the exact molecular weight of the conjugate and to assess the degree of PEGylation (the number of PEG chains attached to the molecule).
- NMR Spectroscopy: For smaller molecule conjugates, NMR can be used to confirm the formation of the amide bond and the structure of the final product.
- FTIR Spectroscopy: The appearance of characteristic amide bond peaks can indicate successful conjugation.

Signaling Pathways and Experimental Workflows

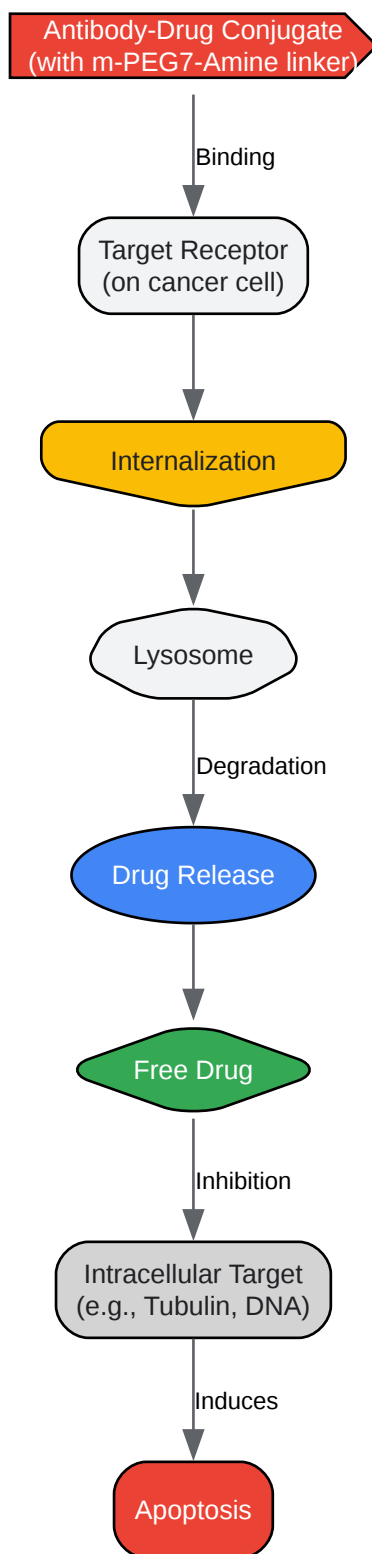
The application of **m-PEG7-Amine** as a linker in complex biologics like ADCs and PROTACs ultimately aims to modulate cellular signaling pathways for therapeutic benefit. The following

diagrams illustrate a conceptual workflow for the development of a targeted therapeutic using **m-PEG7-Amine** and a representative signaling pathway that could be targeted.



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Caption: Experimental workflow for the development of a targeted therapeutic using **m-PEG7-Amine**.



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Caption: A representative signaling pathway for an ADC utilizing an **m-PEG7-Amine** linker.

Conclusion

m-PEG7-Amine (CAS: 170572-38-0) is a well-defined, high-purity PEG linker that offers significant advantages in the fields of bioconjugation and drug delivery. Its monodispersity ensures batch-to-batch consistency, a critical factor in the development of therapeutics. The hydrophilic nature of the PEG chain and the reactive terminal amine group provide a versatile platform for the synthesis of advanced biomolecular conjugates with improved physicochemical and pharmacokinetic properties. This technical guide has summarized the key characteristics, applications, and experimental considerations for **m-PEG7-Amine**, providing a valuable resource for researchers and drug development professionals.

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